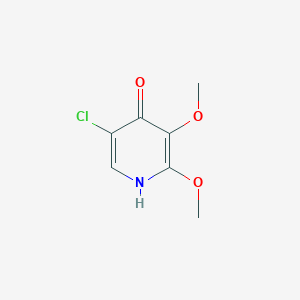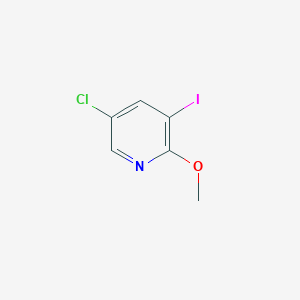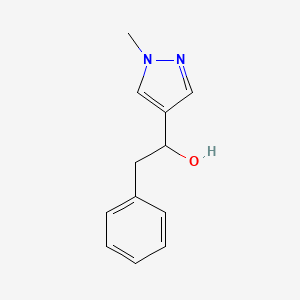
2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine
Übersicht
Beschreibung
“2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of a fused two-ring system made up of a benzene ring and a pyrimidine ring. They have a wide range of applications in medicinal chemistry and drug design .
Molecular Structure Analysis
The molecular structure of this compound would consist of a quinazoline core, with a chloromethyl group attached at the 2-position and a pyridin-3-ylmethyl group attached via an amine at the 4-position .Chemical Reactions Analysis
Quinazolines can undergo a variety of chemical reactions, particularly at the nitrogen atoms and any substituents. The chloromethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and any substituents. Quinazolines are generally stable compounds, but the presence of the chloromethyl group could make this compound more reactive .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Evaluation
2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine derivatives have been explored in the synthesis of novel phenylthiazole and quinazoline combination derivatives. These compounds were evaluated for their antibacterial activity, demonstrating potential in the field of antimicrobial research (Badwaik et al., 2009).
Pd-Catalyzed Amination
These derivatives have also been utilized in palladium-catalyzed amination reactions with aryl, heteroaryl, and alkyl amines. The optimization of reaction conditions has been explored, indicating potential applications in organic synthesis and medicinal chemistry (Garlapati et al., 2012).
Inhibitors for Atrial Fibrillation
This compound has been involved in the optimization of phenyl quinazoline series leading to the development of potent IKur inhibitors. These inhibitors show potential for treating atrial fibrillation while demonstrating minimal brain penetration (Gunaga et al., 2017).
Anticancer Research
Some derivatives have shown potential as anticancer agents. They have been evaluated for in vitro anticancer activity against various cancer cell lines, demonstrating significant efficacy in some cases (Gurubasavaraj & Moshin, 2020).
Alpha-Glucosidase Inhibitors
In the field of diabetes research, certain derivatives have emerged as promising alpha-glucosidase inhibitors, offering potential for the development of new therapeutic agents (Ankireddy et al., 2018).
Molecular Docking Studies
Additionally, these compounds have been used in molecular docking studies to investigate their interactions with enzymes, providing insights into their potential mechanism of action and aiding in the design of novel antibacterial agents (Ankireddy et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4/c16-8-14-19-13-6-2-1-5-12(13)15(20-14)18-10-11-4-3-7-17-9-11/h1-7,9H,8,10H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBYCOZZSHPAMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CCl)NCC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192333 | |
| Record name | 4-Quinazolinamine, 2-(chloromethyl)-N-(3-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine | |
CAS RN |
1255147-54-6 | |
| Record name | 4-Quinazolinamine, 2-(chloromethyl)-N-(3-pyridinylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinazolinamine, 2-(chloromethyl)-N-(3-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B1422502.png)
![7,7-Difluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B1422503.png)


![2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid](/img/structure/B1422508.png)
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1422510.png)



